molecular formula C15H20N2O3S B2528105 (3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-19-9

(3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2528105
CAS No.: 851863-19-9
M. Wt: 308.4
InChI Key: FHTBALYXGWLJEL-UHFFFAOYSA-N
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Description

The compound (3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with potential applications in various fields of scientific research. This compound features a phenyl ring substituted with two ethoxy groups, a methanone group, and an imidazole ring with a methylthio substituent. Its unique structure suggests it could have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Phenyl Ring: The phenyl ring with ethoxy substituents can be attached via a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with a phenyl ketone in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule. The presence of the imidazole ring suggests it might interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The imidazole ring is a common pharmacophore in many drugs, and modifications to this compound could yield new therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of (3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone would depend on its specific interactions with molecular targets. The imidazole ring could interact with metal ions or enzyme active sites, while the phenyl ring and ethoxy groups might influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone: Similar structure but with methoxy groups instead of ethoxy groups.

    (3,4-Diethoxyphenyl)(2-(methylthio)-1H-imidazol-1-yl)methanone: Similar structure but without the dihydro component in the imidazole ring.

Uniqueness

The presence of ethoxy groups instead of methoxy groups can influence the compound’s solubility and reactivity. The dihydro component in the imidazole ring might also affect its chemical and biological properties, making (3,4-diethoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone unique in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3,4-diethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-4-19-12-7-6-11(10-13(12)20-5-2)14(18)17-9-8-16-15(17)21-3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTBALYXGWLJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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